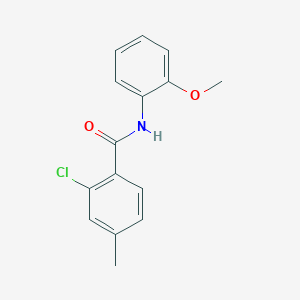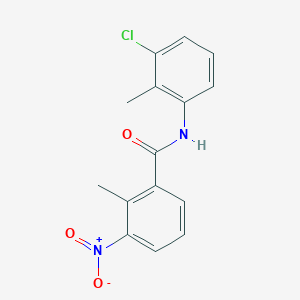
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide, also known as GW 501516, is a synthetic drug that belongs to the class of selective androgen receptor modulators (SARMs). It was first developed in the 1990s as a potential treatment for cardiovascular diseases, metabolic disorders, and cancer. However, it gained popularity in the athletic community due to its ability to enhance endurance and performance.
作用機序
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. When PPARδ is activated, it increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved endurance. In addition, it has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved endurance. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. In addition, it has been found to have anti-tumor effects in certain types of cancer.
実験室実験の利点と制限
One of the advantages of using 2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 in lab experiments is that it is a highly selective and potent activator of PPARδ, which makes it a useful tool for studying the role of PPARδ in energy metabolism and inflammation. However, one of the limitations is that it has been shown to cause cancer in animal models at high doses, which raises concerns about its safety for human use.
将来の方向性
There are several future directions for research on 2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516. One area of interest is its potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer. Another area of interest is its mechanism of action, particularly the signaling pathways involved in PPARδ activation. In addition, there is a need for further research on the safety and efficacy of this compound 501516 in humans.
合成法
The synthesis of 2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 involves several steps, including the reaction of 2-fluoro-4-methylbenzoic acid with thionyl chloride to form 2-chloro-4-methylbenzoic acid. This is followed by the reaction of 2-chloro-4-methylbenzoic acid with 2-methoxyaniline to form this compound. The final product is obtained by purifying the compound using chromatography.
科学的研究の応用
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and increase insulin sensitivity in animal models. In addition, it has been found to have anti-tumor effects in certain types of cancer. However, its most well-known application is in the field of sports performance enhancement. This compound 501516 has been shown to increase endurance and stamina by activating the peroxisome proliferator-activated receptor delta (PPARδ), which regulates the expression of genes involved in energy metabolism.
特性
IUPAC Name |
2-chloro-N-(2-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-7-8-11(12(16)9-10)15(18)17-13-5-3-4-6-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRDTTWIIMIQGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
![3-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5731276.png)

![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)



![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)

![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5731337.png)